5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Chemical Biology Epigenetics Kinase Selectivity

Researchers targeting PI3K/mTOR or EGFR kinases require precise regioisomeric control to avoid inverted selectivity. This compound, featuring the critical 3-methoxyphenyl geometry, is a non-interchangeable advanced intermediate for synthesizing selective inhibitors. - Enables PI3Kα-selective inhibitor design (favored by 2-morpholino-4-oxo pattern) - Essential matched molecular pair to 2-methoxy regioisomer (CAS 945169-99-3) for SAR - Scaffold for low-nM EGFR WT and T790M mutant inhibitors Available via custom synthesis with global delivery.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
Cat. No. B6054693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4
InChIInChI=1S/C18H18N4O3/c1-24-13-4-2-3-12(11-13)14-5-6-19-16-15(14)17(23)21-18(20-16)22-7-9-25-10-8-22/h2-6,11H,7-10H2,1H3,(H,19,20,21,23)
InChIKeyWSFROHHUZGKCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a core scaffold within the pyrido[2,3-d]pyrimidin-4(3H)-one family, a privileged structure for targeting the ATP-binding sites of kinases such as PI3K, mTOR, and EGFR [1] [2]. This specific regioisomer, featuring a 3-methoxyphenyl group at the 5-position and a morpholine at the 2-position, represents a critical intermediate in the development of dual PI3K/mTOR inhibitors and selective EGFR inhibitors, where modifications at these positions profoundly alter isoform selectivity and potency [1] [3].

Scaffold ATP-competitive kinase inhibitor design for PI3K, mTOR, EGFR pathways
Regioisomer 3-methoxyphenyl substitution controls isoform selectivity
Synthetic use Intermediate for focused library diversification

Non-Substitutability with Generic Analogs


Generic substitution within the pyrido[2,3-d]pyrimidin-4(3H)-one class is not feasible due to the extreme sensitivity of kinase selectivity and potency to the substitution pattern, particularly at the 2- and 5-positions. Research on related series has demonstrated that a seemingly minor change from a 2,4-dimorpholino substitution to a 2-morpholino-4-substituted variant, or a shift from a 3-methoxyphenyl to a 2-methoxyphenyl group, can invert isoform selectivity and drastically alter the therapeutic window [1] [2]. The presence of the specific 3-methoxyphenyl group in this compound offers a crucial vector for functionalization that distinguishes it from simpler aryl or heteroaryl analogs, making it a non-interchangeable starting material for targeted inhibitor synthesis [1].

2,4-Disubstituted analogs
May shift toward equipotent mTOR dual inhibition, losing PI3Kα-selective profile
2-Methoxy regioisomer
May invert binding geometry and invalidate SAR study conclusions
Pan-kinase analogs
May not retain BRD4 bromodomain selectivity observed in this scaffold

Quantitative Differentiation from Closest Analogs


BRD4 BD2 Selectivity Over 2,4-Dimorpholino Analog

A direct head-to-head comparison shows that the 2-morpholino substitution pattern, as present in this compound, confers a dramatic selectivity advantage for the BRD4 BD2 bromodomain over BD1. The related compound 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidine-4(3H)-one demonstrates a Kd of 0.300 nM for BD2, a >10-fold improvement in binding affinity compared to its Kd of 3.40 nM for BD1 [1]. This contrasts sharply with potent dual PI3Kalpha/mTOR inhibitors like the 2,4-dimorpholino substituted analog, which lack this bromodomain selectivity profile [2].

BRD4 BD2 Selectivity
Head-to-head
Kd BD2: 0.300 nM | BD1: 3.40 nM
vs 2,4-dimorpholino analog — no significant BRD4 binding
Supports selective BD2 engagement studies
BROMOscan assay; kinase-independent probe context
Chemical Biology Epigenetics Kinase Selectivity

EGFR WT and T790M Dual Inhibition

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, exemplified by this 5-(3-methoxyphenyl) variant, delivers potent inhibition against both wild-type EGFR and the drug-resistant T790M mutant. A closely related derivative with this core structure achieved IC50 values of 0.029 µM (EGFR WT) and 0.055 µM (EGFR T790M), significantly outperforming the first-generation inhibitor erlotinib, which showed IC50 values of 0.051 µM and 0.094 µM, respectively [1].

EGFR WT/T790M Inhibition
Head-to-head
IC50 0.029 µM (WT) | 0.055 µM (T790M)
vs Erlotinib: 0.051 µM (WT) | 0.094 µM (T790M)
Reported lower IC50 values support EGFR resistance model research
In vitro kinase assay; research compound only
Cancer Biology Drug Resistance EGFR Inhibitors

PI3Kα vs. mTOR Selectivity

In the pyrido[2,3-d]pyrimidine series, the 2-morpholino-4-oxo substitution pattern, as in this compound, has been shown through SAR studies to favor PI3Kalpha inhibition. A di-substituted pyridopyrimidine analog from this class showed a significant selectivity for PI3Kalpha (IC50 ~0.5 nM) over mTOR (IC50 ~ 5.0 nM), whereas the 2,4-disubstituted analogs like AZD-8055 are designed for equipotent dual mTORC1/2 inhibition [1] [2]. This data points to a class-level inference where the core scaffold can be tuned during synthesis for PI3K-selectivity.

PI3Kα Selectivity (Class-level)
Class-level
Analog IC50 PI3Kα ~0.5 nM; mTOR ~5.0 nM
Class-level SAR suggests PI3Kα-selective potential
Requires compound-specific validation; inferred from analogs
PI3K Pathway mTOR Signaling Dual Inhibitors

3-Methoxy Regioisomer Binding Impact

The position of the methoxy group on the 5-phenyl ring is a critical determinant of target engagement. The 3-methoxy regioisomer (this compound) is structurally distinct from the 2-methoxy variant (e.g., CAS 945169-99-3), which is also known . While direct bioactivity data is limited for the 3-methoxy compound, analogous SAR in similar kinase inhibitor series shows that a 3-methoxy group can create a different electrostatic and steric environment in the solvent-exposed region or hydrophobic pocket, leading to altered isoform binding and pharmacokinetics compared to the ortho-substituted analog [1].

3-Methoxy Regioisomer Identity
Data to verify
3-methoxyphenyl geometry distinguishes from 2-methoxy isomer
Essential for matched-pair SAR; no direct bioactivity data
Procure exact regioisomer to avoid structural mismatch
Structure-Activity Relationship Molecular Recognition Medicinal Chemistry

High-Impact Application Scenarios


PI3Kα-Selective Inhibitor Development

The compound serves as an ideal advanced intermediate for synthesizing a focused library of PI3Kalpha-selective inhibitors. By exploiting the SAR that 2-morpholino-4-oxo substitution patterns favor PI3Kalpha over mTOR, it provides a strategic advantage over dual mTOR inhibitors like AZD-8055, enabling programs aimed at reducing the toxicity associated with broad pathway inhibition [1].

EGFR T790M Resistance Inhibitors

Derivatives of this pyrido[2,3-d]pyrimidin-4(3H)-one scaffold have demonstrated low nanomolar potency against both EGFR WT and the drug-resistant EGFR T790M mutant, outperforming first-generation drugs like erlotinib. This establishes the compound as a critical starting material for developing anti-cancer agents that can combat acquired resistance in non-small cell lung cancer [2].

BRD4 Bromodomain Chemical Probe

The unexpected sub-nanomolar affinity and >10-fold selectivity of this compound's core for the BRD4 BD2 bromodomain over BD1 offers a distinct avenue for research. It can be functionalized to create a selective chemical probe to dissect the specific transcriptional roles of the BD2 domain, a use case completely separated from kinase inhibition and inaccessible to general pyridopyrimidine analogs [3].

Regioisomeric SAR Probe

The unique 3-methoxyphenyl geometry makes this compound an indispensable tool for SAR studies, serving as the exact matched molecular pair to the 2-methoxy regioisomer (CAS 945169-99-3). Using both compounds in parallel is essential for mapping the binding pocket's tolerance for ligand geometry, a type of study that builds foundational medicinal chemistry knowledge for the entire scaffold class .

Application
Selection Property
Validation Focus
PI3Kα pathway-selective inhibitor design
2-Morpholino-4-oxo scaffold selectivity
PI3Kα vs mTOR isoform selectivity screening
EGFR resistance mutant research
Reported dual EGFR WT/T790M inhibition profile
EGFR kinase assay panel validation
BRD4 BD2 bromodomain probe development
BD2-selective binding affinity
BRD4 bromodomain selectivity assays
Regioisomeric SAR exploration
3-Methoxyphenyl substitution geometry
Matched molecular pair analysis with 2-methoxy regioisomer
Quote Request

Request a Quote for 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.